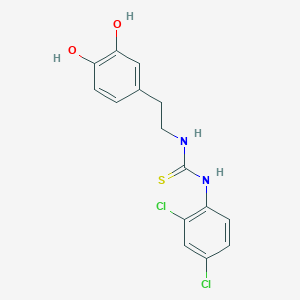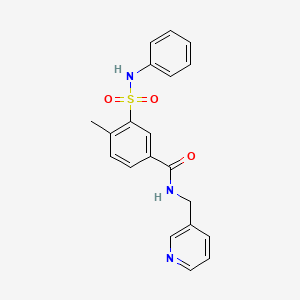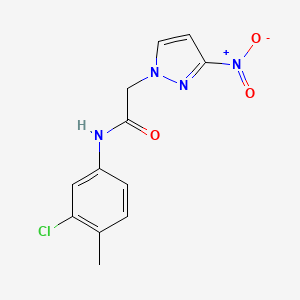
N-(3-chloro-4-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of functional groups like chloro, methyl, nitro, and pyrazolyl suggests that it may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-4-methylaniline and 3-nitro-1H-pyrazole.
Step 1 Formation of Intermediate: The initial step involves the acylation of 3-chloro-4-methylaniline with an appropriate acylating agent, such as chloroacetyl chloride, to form N-(3-chloro-4-methylphenyl)chloroacetamide.
Step 2 Coupling Reaction: The intermediate is then reacted with 3-nitro-1H-pyrazole to form the final product, N-(3-chloro-4-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The nitro group in the compound can undergo reduction to form corresponding amines under suitable conditions.
Reagents and Conditions: Common reagents include hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Products: The major product would be the corresponding amine derivative.
-
Substitution: : The chloro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Reagents and Conditions: Typical nucleophiles include amines or thiols, and the reaction may require a polar solvent and elevated temperatures.
Products: Substitution of the chloro group with the nucleophile.
-
Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Reagents and Conditions: Acidic hydrolysis might use hydrochloric acid, while basic hydrolysis could involve sodium hydroxide.
Products: Hydrolysis would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: Its structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: Due to its potential bioactivity, it can be investigated as a lead compound in drug discovery, particularly for its antimicrobial or anti-inflammatory properties.
Biochemical Research: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Industry
Agriculture: The compound may serve as a precursor for the synthesis of agrochemicals such as herbicides or insecticides.
Polymer Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group could be involved in redox reactions, while the pyrazole ring might participate in hydrogen bonding or π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(3-chloro-4-methylphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Contains an amino group instead of a nitro group, potentially altering its pharmacological profile.
N-(3-chloro-4-methylphenyl)-2-(3-nitro-1H-imidazol-1-yl)acetamide: Features an imidazole ring instead of a pyrazole ring, which could affect its binding properties and reactivity.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the combination of its functional groups and heterocyclic structure, which confer specific chemical and biological properties. The presence of both a nitro group and a pyrazole ring makes it particularly interesting for applications requiring redox activity and specific binding interactions.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-8-2-3-9(6-10(8)13)14-12(18)7-16-5-4-11(15-16)17(19)20/h2-6H,7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYSRIBYYBLQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


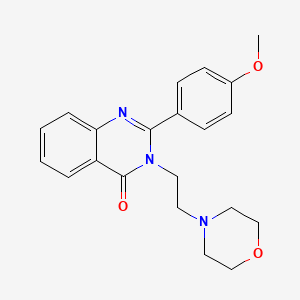
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(3-fluorophenyl)glycinamide](/img/structure/B3599723.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3599728.png)
![2-[(4-bromobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B3599731.png)
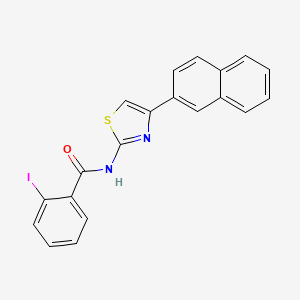
![1-phenyl-2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]ethanone](/img/structure/B3599738.png)
![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate](/img/structure/B3599742.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3599750.png)
![methyl 2-chloro-5-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3599751.png)
